molecular formula C18H17N3OS B4557357 N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

Cat. No.: B4557357
M. Wt: 323.4 g/mol
InChI Key: DDMSOSCDTPKDCF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10923335 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2. Antiproliferative Activity Derivatives of thiazolidine, which are structurally similar to N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, have been studied for their antiproliferative activity against various human cancer cell lines. These studies contribute to the development of potential anticancer agents (Chandrappa et al., 2008).

3. Corrosion Inhibition Thiazoles, closely related to the compound , have been researched for their application in corrosion inhibition. This includes studies on their efficiency in protecting materials like copper from corrosion, thus having practical implications in material science and engineering (Farahati et al., 2019).

4. Antimicrobial and Anti-tuberculosis Agents Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies are pivotal in the search for new antimicrobial agents, including potential treatments for tuberculosis (Sowmya et al., 2017).

5. Drug Delivery Research Derivatives of similar compounds have been explored in the context of enhancing drug delivery. For instance, studies on methylated chitosan derivatives have investigated their potential in increasing the paracellular permeability of intestinal epithelial cells, which could be significant in improving drug absorption (Kowapradit et al., 2008).

6. Novel Therapeutics Development Research on derivatives of this compound family has led to the development of novel therapeutics, such as inhibitors of dynamin GTPase, which have potential applications in treating diseases like cancer (Gordon et al., 2013).

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-4-5-12(2)15(10-11)16-13(3)23-18(20-16)21-17(22)14-6-8-19-9-7-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMSOSCDTPKDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
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N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide

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